VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 VHL ligand 2 (hydrochloride);E3 ligase Ligand 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC17948582
InChI: InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)
SMILES:
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.6 g/mol

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

CAS No.:

Cat. No.: VC17948582

Molecular Formula: C23H32N4O3S

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 -

Specification

Molecular Formula C23H32N4O3S
Molecular Weight 444.6 g/mol
IUPAC Name 1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)
Standard InChI Key JOSFQWNOUSNZBP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Introduction

Molecular and Structural Characterization of VHL Ligand 2

Chemical Design and Covalent Binding Mechanism

VHL Ligand 2 (VHL-SF2) is a sulfonyl fluoride derivative designed to covalently modify the VHL protein. Unlike traditional hydroxyproline-based ligands (e.g., VH032), which rely on non-covalent interactions with Ser110 in VHL’s substrate-binding domain, VHL-SF2 replaces the hydroxyl group with a sulfonyl fluoride warhead. This modification enables irreversible covalent binding to Ser110 while preserving critical hydrogen bonds and hydrophobic interactions (Figure 1) . Structural modeling based on the VH032/VHL complex (PDB: 4W9H) reveals that the sulfonyl fluoride group aligns with Ser110’s nucleophilic side chain, facilitating a covalent adduct formation (Figure S1) .

Table 1: Key Structural Features of VHL Ligand 2 Compared to VH032

PropertyVHL Ligand 2 (VHL-SF2)VH032 (Non-Covalent)
WarheadSulfonyl fluorideHydroxyproline
Binding ModeCovalent (Ser110)Non-covalent
Dissociation ConstantIrreversible~100 nM
PROTAC CompatibilityEnhanced retentionTransient recruitment

Mechanistic Insights into PROTAC Activity

Prolonged Target Engagement via Covalent Binding

The covalent nature of VHL-SF2 confers a kinetic advantage over non-covalent PROTACs. In washout experiments comparing BRD-SF2 (a BRD4-directed PROTAC incorporating VHL-SF2) and MZ-1 (a non-covalent VHL-based PROTAC), BRD-SF2 maintained 27% degradation activity post-washout, versus 48% loss for MZ-1 . This persistence is attributed to the irreversible VHL engagement, reducing reliance on equilibrium-driven ternary complex formation (Figure 4A–B) . Competitor assays with VH032 further validated BRD-SF2’s resistance to displacement, underscoring its utility in contexts with high endogenous E3 ligase competitors .

Broad Applicability Across Targets

VHL-SF2 has been incorporated into PROTACs targeting diverse proteins:

  • BRD4 Degradation: BRD-SF2 achieved a DC50 of 17.2 μM and Dmax of 60% in HEK293 cells, with proteasome- and NEDD8-dependent mechanisms confirmed via epoxomicin and MLN4924 inhibition .

  • Androgen Receptor (AR) Degradation: PROTACs AR-VHL-SF2 and AR2-VHL-SF2 induced AR degradation in LNCaP cells (DC50 = 0.21–0.53 μM; Dmax = 54–59%), matching the efficacy of clinical candidate ARV110 .

Table 2: Preclinical Efficacy of VHL-SF2-Based PROTACs

PROTACTargetCell LineDC50 (μM)Dmax (%)Mechanism Confirmed
BRD-SF2BRD4HEK29317.260Proteasome, NEDD8
AR-VHL-SF2ARLNCaP0.52754Proteasome, NEDD8
AR2-VHL-SF2ARLNCaP0.21259Proteasome, NEDD8

Advantages Over Conventional Non-Covalent PROTACs

Mitigating Hook Effect and Off-Target Toxicity

Covalent PROTACs like BRD-SF2 exhibit reduced hook effect—a phenomenon where high PROTAC concentrations disrupt productive ternary complexes. The irreversible VHL binding stabilizes PROTAC-E3 ligase interactions, enabling sustained degradation even at supra-stoichiometric doses . Additionally, VHL-SF2’s selectivity for Ser110 minimizes off-target modifications, as evidenced by negligible cytotoxicity in CellTiter-Glo assays .

Expanding the E3 Ligase Landscape

While VHL remains the most utilized E3 ligase in PROTACs, its widespread expression in normal tissues (e.g., liver endothelial cells) raises toxicity concerns . VHL-SF2’s covalent mechanism could mitigate this by reducing the required ligand concentration, thereby lowering systemic exposure. Furthermore, fragment-based screening efforts have identified novel ELOC-binding 7-hydroxycoumarins (7HCs) , suggesting future opportunities to hybridize covalent warheads with alternative E3-targeting scaffolds.

Challenges and Future Directions

Optimization of Binding Affinity and Pharmacokinetics

Despite its advantages, VHL-SF2’s moderate binding affinity (compared to VH032) limits degradation efficiency. Structure-activity relationship (SAR) studies focused on elongating the linker or introducing solubilizing groups (e.g., hydrochlorides) could improve cell permeability and bioavailability .

Exploring Novel E3 Ligases for Covalent Targeting

Only 2% of human E3 ligases are currently exploited for TPD . Initiatives like the E3 Atlas database highlight understudied ligases (e.g., WDR5, PHIP) with druggable pockets amenable to covalent modification . Integrating VHL-SF2’s design principles with these ligases could unlock degradation pathways for previously “undruggable” targets.

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